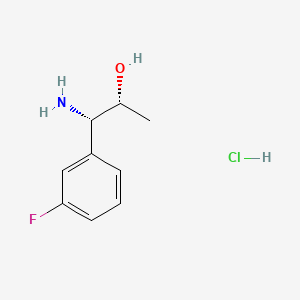
(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its potential use in the synthesis of pharmaceuticals, particularly those targeting neurological conditions. The presence of both an amino group and a fluorophenyl group in its structure makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (3-fluorophenyl)propan-2-one.
Reduction: The ketone group in (3-fluorophenyl)propan-2-one is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonium chloride, under catalytic hydrogenation conditions.
Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization.
Hydrochloride Formation: Finally, the desired enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reduction and amination reactions are carried out in industrial reactors.
Chiral Resolution: Advanced chiral resolution techniques, such as simulated moving bed chromatography, are employed to obtain the desired enantiomer in high purity.
Purification: The final product is purified using recrystallization or other suitable purification methods to ensure high-quality standards.
化学反应分析
Types of Reactions: (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the amino group or the fluorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Ammonium chloride, alkyl halides, and other nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: It is explored for its potential therapeutic applications in treating neurological disorders, such as depression and anxiety.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and transporters in the central nervous system.
Pathways Involved: It modulates the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to altered neuronal signaling and potential therapeutic effects.
相似化合物的比较
(1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL hydrochloride: A similar compound with the fluorine atom in a different position on the phenyl ring.
(1S,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL hydrochloride: A compound with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness: (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H13ClFNO |
|---|---|
分子量 |
205.66 g/mol |
IUPAC 名称 |
(1S,2R)-1-amino-1-(3-fluorophenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(12)9(11)7-3-2-4-8(10)5-7;/h2-6,9,12H,11H2,1H3;1H/t6-,9-;/m1./s1 |
InChI 键 |
GWMFGVBEYHZXGP-SOWVLMPRSA-N |
手性 SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)F)N)O.Cl |
规范 SMILES |
CC(C(C1=CC(=CC=C1)F)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)

![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)

![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)


![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)





![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
